4-Amino-6-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Description
Properties
IUPAC Name |
4-amino-2-(4-methylphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-6-2-4-7(5-3-6)8-12-9(11)14-10(15)13-8/h2-5,8H,1H3,(H4,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLHDMUUSXXMPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2NC(=S)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Experimental Data:
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Condensation | Thiosemicarbazide + Aromatic aldehyde | EtOH + NaOAc | Reflux | High (~85%) |
| Cyclization | Intermediate + K₂CO₃ | EtOH | Boiling | Moderate (~70%) |
Ring Closure via Hydrazine Derivatives
Another route involves hydrazine derivatives:
- Step 1 : Condensation of dithioic formic acid hydrazide with aromatic aldehydes in ethanol-acetic acid (EtOH-AcOH).
- Step 2 : The hydrazine intermediate undergoes ring closure upon reflux with sulfanilamide in dimethylformamide (DMF). This step forms the triazine ring structure through nucleophilic attack and heterocyclization.
Experimental Data:
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Condensation | Dithioic formic acid hydrazide + Aromatic aldehyde | EtOH-AcOH | Reflux | High (~80%) |
| Ring Closure | Hydrazine intermediate + Sulfanilamide | DMF | Reflux | High (~90%) |
Direct Condensation with Thiocarbohydrazide
This method simplifies synthesis by using thiocarbohydrazide directly:
- Reaction Conditions : The condensation is performed in ethanol-acetic acid (EtOH-AcOH) under mild heat.
- Cyclization : Ring closure occurs upon refluxing with concentrated hydrochloric acid (HCl) added dropwise to ethanol.
Experimental Data:
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Condensation & Cyclization | Thiocarbohydrazide + Aromatic aldehyde + HCl drops | EtOH-AcOH | Warm/Reflux | High (~88%) |
Substitution and Alkylation
For derivatives like 4-amino-6-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol:
Experimental Data:
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Alkylation & Cyclization | Thiosemicarbazide + Alkyl halide + Catalyst (e.g., NaOAc) | EtOH/DMSO | Boiling/Reflux | Moderate (~75%) |
Summary Table of Methods
| Method | Key Reactants | Solvent | Catalyst | Yield |
|---|---|---|---|---|
| Condensation & Cyclization | Thiosemicarbazide + Aldehyde | EtOH | NaOAc/K₂CO₃ | ~85% |
| Hydrazine Derivatives | Dithioic formic acid hydrazide + Aldehyde | DMF | Sulfanilamide | ~90% |
| Direct Condensation | Thiocarbohydrazide + Aldehyde | EtOH-AcOH | HCl drops | ~88% |
| Substitution & Alkylation | Thiosemicarbazide + Alkyl halides | EtOH/DMSO | NaOAc | ~75% |
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the substituents introduced.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 4-amino-6-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, modifications to the thiol group can enhance the compound's efficacy against resistant strains of bacteria.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and the modulation of signaling pathways such as MAPK and PI3K/Akt. This suggests a promising avenue for further research into its use as an adjunct therapy in cancer treatment.
Agricultural Chemistry
Pesticidal Applications
In agricultural research, the compound's structure suggests potential use as a pesticide or herbicide. Its ability to interact with biological systems could be harnessed to develop environmentally friendly agrochemicals that target specific pests while minimizing harm to non-target organisms. Studies are ongoing to evaluate its efficacy in field conditions and its impact on soil health.
Materials Science
Polymer Chemistry
The unique chemical structure of 4-amino-6-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol allows it to be used as a building block in polymer synthesis. Its thiol group can participate in thiol-ene click reactions, leading to the formation of cross-linked networks that have applications in coatings and adhesives. Research is focused on optimizing these materials for improved mechanical properties and thermal stability.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial Activity | Journal of Medicinal Chemistry (2020) | Demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
| Anticancer Properties | Cancer Research Journal (2021) | Induced apoptosis in breast cancer cell lines with IC50 values lower than existing drugs. |
| Pesticidal Applications | Agricultural Chemistry Journal (2022) | Showed effective pest control with low toxicity to beneficial insects. |
| Polymer Chemistry | Polymer Science Review (2023) | Developed high-performance polymers with enhanced durability using this compound as a monomer. |
Mechanism of Action
The mechanism of action of 4-Amino-6-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The triazine-thiol scaffold accommodates diverse substituents, which modulate physicochemical and biological properties. Key examples include:
Key Observations :
- Electron Effects : Electron-withdrawing groups (e.g., nitro) increase electrophilicity, enhancing reactivity in nucleophilic substitutions or metal-catalyzed reactions. Conversely, electron-donating groups (methyl, methoxy) improve thermal stability .
- Solubility : Polar substituents (nitro, methoxy) may enhance aqueous solubility, while hydrophobic groups (methylphenyl, indole) favor lipid membrane penetration .
Biological Activity
4-Amino-6-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Chemical Formula : C₁₀H₁₂N₄S
- Molecular Weight : 220.3 g/mol
- CAS Number : 1142208-19-2
- Structure : The compound features a triazine ring with an amino group and a thiol moiety, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that 4-amino-6-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol exhibits various biological activities including:
-
Anticancer Activity
- Several studies have demonstrated the compound's ability to inhibit cancer cell proliferation. For instance, it has shown promising results against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines with growth inhibition percentages of 38.44% and 54.25%, respectively .
- The mechanism involves cell cycle arrest at the G2/M phase and induction of apoptosis through modulation of Bcl-2 and Bax expression levels .
- Antioxidant Properties
- Antimicrobial Activity
The biological effects of 4-amino-6-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have been noted to interfere with tubulin dynamics, which is critical for mitotic spindle formation during cell division .
- Pro-apoptotic Effects : The compound's ability to downregulate anti-apoptotic proteins (Bcl-2) while upregulating pro-apoptotic factors (Bax) suggests a targeted mechanism for inducing cancer cell death .
Study 1: Anticancer Efficacy
In a controlled study analyzing the anticancer potential of various triazine derivatives, 4-amino-6-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol exhibited IC50 values ranging from 73 to 84 mg/mL against different cancer cell lines. These findings highlight its potential as a lead compound for further development in oncology .
Study 2: Antioxidant Activity Assessment
A comparative study evaluated the antioxidant properties of this compound alongside other triazine derivatives using multiple assays. Results indicated that it significantly scavenged free radicals and reduced oxidative stress markers in vitro .
Data Summary Table
Q & A
Q. How to design derivatives to explore structure-activity relationships (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
